molecular formula C16H16N4O2S B14321152 3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione CAS No. 111738-38-6

3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione

Cat. No.: B14321152
CAS No.: 111738-38-6
M. Wt: 328.4 g/mol
InChI Key: UQTGUVLFSCYJIU-UHFFFAOYSA-N
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Description

3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione is a complex organic compound that features a thiadiazole ring substituted with benzylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione typically involves the reaction of benzylamine with a suitable thiadiazole precursor. One common method includes the use of 3,4-dichloro-1,2,5-thiadiazole as a starting material, which undergoes nucleophilic substitution with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the thiadiazole ring or the benzylamino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylamino groups or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione exerts its effects involves interactions with specific molecular targets. The benzylamino groups can form hydrogen bonds or other interactions with proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring may also participate in redox reactions, influencing cellular processes related to oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-1,2,5-thiadiazole: A precursor used in the synthesis of 3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione.

    Benzylamine: A simple amine that can be used to introduce benzylamino groups into various compounds.

    Thiadiazole derivatives: Other compounds containing the thiadiazole ring, which may have similar chemical properties but different substituents.

Uniqueness

This compound is unique due to the presence of two benzylamino groups attached to the thiadiazole ring

Properties

CAS No.

111738-38-6

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

3-N,4-N-dibenzyl-1,1-dioxo-1,2,5-thiadiazolidine-3,4-diimine

InChI

InChI=1S/C16H16N4O2S/c21-23(22)19-15(17-11-13-7-3-1-4-8-13)16(20-23)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)

InChI Key

UQTGUVLFSCYJIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C2C(=NCC3=CC=CC=C3)NS(=O)(=O)N2

Origin of Product

United States

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